molecular formula C7H6FNO B1449876 2-Fluoro-3-methylpyridine-4-carboxaldehyde CAS No. 1211581-05-3

2-Fluoro-3-methylpyridine-4-carboxaldehyde

Cat. No. B1449876
CAS RN: 1211581-05-3
M. Wt: 139.13 g/mol
InChI Key: OPCUIDODUIBFLR-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpyridine-4-carboxaldehyde, also known as 2-fluoro-3-methylisonicotinaldehyde, is a chemical compound with the molecular weight of 139.13 . It is a solid at room temperature .


Physical And Chemical Properties Analysis

2-Fluoro-3-methylpyridine-4-carboxaldehyde is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Metallation of π-Deficient Heteroaromatic Compounds

A study by Marsais and Quéguiner (1983) delves into the metallation of π-deficient heterocyclic compounds, specifically highlighting the regioselectivity of 3-fluoropyridine metallation. They demonstrate how lithiation conditions, including solvent and temperature, influence the direction of protophilic attack, leading to the creation of 2,3- or 3,4-disubstituted pyridines. This process underscores the significance of 2-Fluoro-3-methylpyridine-4-carboxaldehyde in synthesizing structurally diverse pyridine derivatives, with potential applications in developing pharmaceuticals and other complex organic molecules (Marsais & Quéguiner, 1983).

Synthesis of 2-Fluoro-4-bromobiphenyl

Qiu et al. (2009) detail a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. This study showcases the application of 2-Fluoro-3-methylpyridine-4-carboxaldehyde in creating intermediates for pharmaceutical synthesis, highlighting its utility in drug development and the broader chemical industry (Qiu et al., 2009).

Fluorinated Pyrimidines in Cancer Chemotherapy

Gmeiner's review on fluorinated pyrimidines emphasizes the role of 2-Fluoro-3-methylpyridine-4-carboxaldehyde in the synthesis of 5-fluorouracil (5-FU) derivatives. These compounds are pivotal in treating cancer, demonstrating the compound's importance in developing targeted cancer therapies. The review discusses how advancements in fluorine chemistry have enabled more precise use of fluorinated pyrimidines, underscoring the critical role of 2-Fluoro-3-methylpyridine-4-carboxaldehyde in medicinal chemistry (Gmeiner, 2020).

Fluoroalkylation Reactions in Aqueous Media

Song et al. (2018) review the progress of aqueous fluoroalkylation, highlighting the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials science. This review underscores the significance of 2-Fluoro-3-methylpyridine-4-carboxaldehyde in facilitating fluoroalkylation reactions, contributing to the development of environmentally friendly synthesis methods. The compound's role in incorporating fluorinated groups into molecules, enhancing their physical, chemical, and biological properties, is critical for the advancement of green chemistry (Song et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-3-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-6(4-10)2-3-9-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCUIDODUIBFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylpyridine-4-carboxaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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